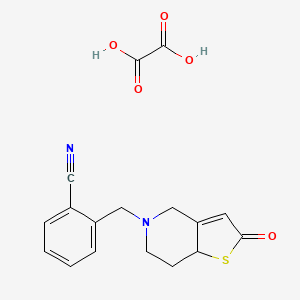![molecular formula C12H30OSi3 B14418418 ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) CAS No. 80431-41-0](/img/structure/B14418418.png)
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique properties to the compound. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with an appropriate alkene or alkyne in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the organic groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various organic halides; reactions may require the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different organic groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-silicon bonds, which are important in the development of new materials and pharmaceuticals.
Biology
The compound has applications in biology, where it is used in the modification of biomolecules. Its ability to form stable bonds with organic groups makes it useful in the development of bioconjugates and labeling agents.
Medicine
In medicine, the compound is explored for its potential in drug delivery systems. Its stability and reactivity allow for the development of novel drug formulations that can improve the efficacy and safety of therapeutic agents.
Industry
Industrially, ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is used in the production of silicone-based materials. These materials have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound highly stable. The molecular targets and pathways involved depend on the specific application, such as the modification of biomolecules or the formation of new materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- (1-tert-Butylvinyloxy)trimethylsilane
Uniqueness
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of its ability to form stable bonds with a wide range of organic groups, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
80431-41-0 |
|---|---|
Formule moléculaire |
C12H30OSi3 |
Poids moléculaire |
274.62 g/mol |
Nom IUPAC |
bis(trimethylsilyl)methyl-dimethyl-prop-1-en-2-yloxysilane |
InChI |
InChI=1S/C12H30OSi3/c1-11(2)13-16(9,10)12(14(3,4)5)15(6,7)8/h12H,1H2,2-10H3 |
Clé InChI |
HWAHNKHLLZULCY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)O[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide](/img/structure/B14418343.png)
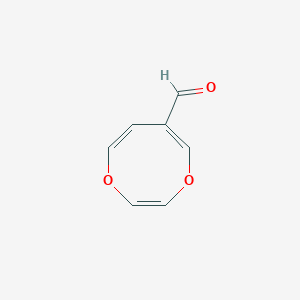
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
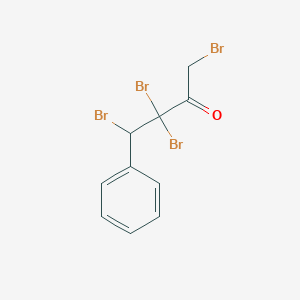
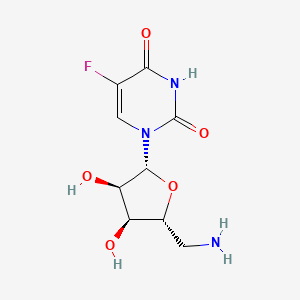
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)

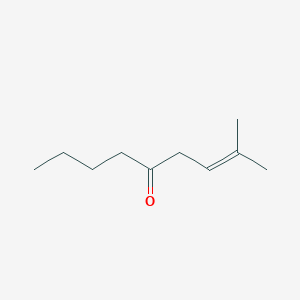
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
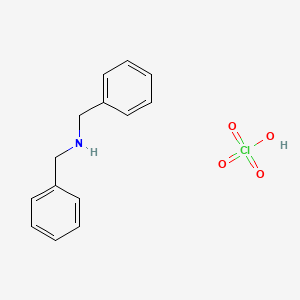
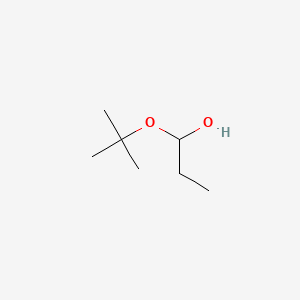
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
